2-Chloro-3-phenylpyridine
Overview
Description
2-Chloro-3-phenylpyridine is a chemical compound with the molecular weight of 189.64 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Chloro-3-iodopyridine and Phenylboronic acid . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, pyridine derivatives are known to be challenging nucleophiles in cross-coupling arylation reactions .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chloro-3-phenylpyridine is used in chemical synthesis, such as in the efficient and cost-effective synthesis of 2-phenyl-3-aminopyridine, a key intermediate for various chemical compounds. This synthesis involves Suzuki coupling and acid hydrolysis, highlighting its utility in organic process development (Caron et al., 2001).
- Another application is in the synthesis of 2-chloro-3-aminopyridine, an important intermediate for pharmaceuticals and pesticides. This involves selective hydrogenation over Pd-Fe/TiO_2 catalysts, demonstrating its relevance in chemical transformations (Liu Chang-chun, 2010).
Pharmacological Research
- This compound derivatives have been studied for their potential antitumor properties. For instance, certain thiosemicarbazones derived from this compound showed significant antineoplastic activity in experimental models (Agrawal et al., 1975).
Agricultural Applications
- Phenylpyridines synthesized from this compound have been explored for herbicidal activities. These compounds show potential as weed control agents due to their inhibition of protoporphyrinogen-IX-oxidase, highlighting their utility in agriculture (Schäfer et al., 2003).
Material Science and Organometallic Chemistry
- In material science, this compound is used in the synthesis of cyclometallated complexes, demonstrating its significance in the preparation of materials with potential electronic and photophysical applications (Constable & Leese, 1987).
Neuroprotective and Cholinergic Properties
- Compounds derived from this compound have been evaluated for their cholinergic and neuroprotective properties, particularly in the context of Alzheimer’s and neuronal vascular diseases. These studies contribute to the understanding of potential treatments for neurodegenerative disorders (Samadi et al., 2010).
Safety and Hazards
The safety information for 2-Chloro-3-phenylpyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for research on 2-Chloro-3-phenylpyridine and related compounds could involve the development of more robust methods for the selective introduction of multiple functional groups . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-chloro-3-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIPMNNQJZQJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376468 | |
Record name | 2-chloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-57-0 | |
Record name | 2-chloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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